molecular formula C7H8N2O5S B1594812 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide CAS No. 96-58-2

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide

Cat. No.: B1594812
CAS No.: 96-58-2
M. Wt: 232.22 g/mol
InChI Key: ORCOFVZAETWNGU-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide is an organic compound with the molecular formula C7H8N2O5S. It is known for its applications in various chemical and industrial processes. The compound is characterized by the presence of a hydroxyl group, a nitro group, and a sulphonamide group attached to a benzene ring.

Properties

IUPAC Name

4-hydroxy-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-8-15(13,14)5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCOFVZAETWNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242068
Record name 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide
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Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-58-2
Record name 4-Hydroxy-N-methyl-3-nitrobenzenesulfonamide
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Record name 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide
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Record name 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide
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Record name 4-hydroxy-N-methyl-3-nitrobenzenesulphonamide
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Preparation Methods

Nitration of Hydroxy Aromatic Precursors

A key intermediate in the synthesis is 4-hydroxy-3-nitroacetophenone , which can be prepared by nitration of 4-hydroxyacetophenone. This step involves:

  • Use of nitrating agents such as ammonium nitrate or amine nitrate salts.
  • Catalysis by copper salts (copper hydroxide or copper acetate).
  • Reaction carried out in an aqueous organic acid medium (e.g., acetic acid solution).
  • Temperature control between 60-120°C.

After the reaction, neutralization to pH 7-8, filtration to remove copper salts, and organic extraction (ethyl acetate) followed by drying and concentration yield the nitrated product.

Step Reagents/Catalysts Conditions Notes
Nitration Ammonium nitrate, Cu(OH)2 or Cu(OAc)2 60-120°C, aqueous acetic acid Controlled nitration with minimized waste
Workup NaOH to pH 7-8, filtration, extraction Room temperature Removal of catalyst and isolation of product

This method is noted for operational simplicity, safety, and cost-efficiency, with reduced waste generation.

Formation of 4-Hydroxy-3-nitrobenzenesulphonamide

The sulfonamide formation involves reaction of the nitrated aromatic compound with sulfonyl chlorides under controlled conditions:

  • Use of 2- or 4-nitrobenzenesulfonyl chloride as sulfonylating agents.
  • Reaction with amines or hydrazine derivatives in solvents such as tetrahydrofuran (THF).
  • Temperature control from 0°C to room temperature with prolonged stirring (up to 37 hours).
  • Neutralization and extraction steps to isolate the sulfonamide.

The process typically includes multiple extraction and washing steps to purify the sulfonamide product.

Step Reagents Conditions Yield/Notes
Sulfonylation 2-nitrobenzenesulfonyl chloride, amine 0-25°C, 30 min to 37 h stirring High yield (~95%), mild conditions
Workup Acid/base neutralization, extraction Room temperature Efficient removal of impurities

This protocol provides high purity sulfonamide intermediates, suitable for further functionalization.

Introduction of N-Methyl Group

The N-methylation of the sulfonamide nitrogen can be achieved by reductive amination or direct methylation methods:

  • Reductive amination involving preformation of imine intermediates followed by reduction with sodium borohydride.
  • Alternative methylation methods may involve methylating agents under controlled conditions.
  • Reaction solvents include ethanol or methanol; temperatures range from reflux to moderate heating (up to 90°C).
  • Reaction times vary from hours to overnight depending on substrate reactivity.
Step Reagents Conditions Notes
Reductive amination Sulfonamide, formaldehyde or equivalent, NaBH4 Ethanol, reflux, 6 h High yield, selective N-methylation
Methylation alternatives Methyl iodide or dimethyl sulfate Mild heating, basic conditions Used if reductive amination unsuitable

This step finalizes the preparation of 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide with good yields and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Catalysts Conditions Outcome/Notes
Nitration 4-Hydroxyacetophenone, NH4NO3, Cu(OH)2 or Cu(OAc)2 60-120°C, aqueous acetic acid 4-Hydroxy-3-nitroacetophenone, high yield, low waste
Sulfonamide Formation 2-nitrobenzenesulfonyl chloride, amines/hydrazine 0-25°C, THF solvent, stirring 30 min to 37 h 4-Hydroxy-3-nitrobenzenesulphonamide intermediate, ~95% yield
N-Methylation Formaldehyde or methylating agents, NaBH4 Ethanol/methanol, reflux or 90°C, 6 h Final N-methylated sulfonamide, high purity

Research Findings and Considerations

  • The nitration step benefits from copper salt catalysis, which improves selectivity and reduces environmental impact compared to classical nitration with mixed acids.
  • Sulfonamide formation under mild conditions with prolonged stirring ensures high yields and minimal side reactions.
  • Reductive amination is preferred for N-methylation due to its selectivity and compatibility with sensitive functional groups.
  • Alternative synthetic routes such as Buchwald–Hartwig coupling have been reported for related sulfonamide derivatives but are less common for this specific compound.
  • Flow chemistry methods and electrochemical synthesis approaches are emerging but currently less documented for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulphonamides.

Scientific Research Applications

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrobenzenesulphonamide: Lacks the N-methyl group.

    N-Methyl-3-nitro-4-phenolsulfonamide: Similar structure but different substitution pattern.

    2-Nitrophenol-4-sulfomethylamide: Different position of the nitro group.

Uniqueness

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide is unique due to the presence of both the hydroxyl and nitro groups on the benzene ring, along with the N-methyl sulphonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for studies related to antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula: C7H10N2O3S
  • Molecular Weight: 202.23 g/mol

The compound contains a nitro group and a sulfonamide moiety, contributing to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound may modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit bacterial growth and biofilm formation.

CompoundBacterial StrainInhibition (%)
This compoundS. aureus80.69%
4e (a related compound)K. pneumoniae79.46%

These findings suggest that the compound could be developed further as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably:

  • Compounds such as 4e , 4g , and 4h exhibited significant inhibitory effects at concentrations ranging from 1.52–6.31 μM.
  • 4e induced apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls.

This indicates a potential for therapeutic applications in cancer treatment.

Case Studies

  • Study on Carbonic Anhydrase Inhibition
    A recent study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase IX (CA IX) and II (CA II). The results showed that compounds like 4e had IC50 values ranging from 10.93–25.06 nM against CA IX, demonstrating selectivity over CA II.
  • Enzyme Inhibition and Antibacterial Properties
    Another research focused on the antibacterial efficacy of sulfonamides against common pathogens. The study highlighted that derivatives could inhibit bacterial growth effectively while also exhibiting enzyme inhibition properties that interfere with bacterial metabolism.

Comparative Analysis

A comparison table illustrates how this compound stacks up against similar compounds in terms of biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateSignificantHigh (CA IX)
3-amino-4-hydroxy-N-methylbenzenesulfonamideHighModerateModerate
4-amino-3-hydroxy-N-methylbenzenesulfonamideLowHighLow

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 4-Hydroxy-N-methyl-3-nitrobenzenesulphonamide?

  • Methodological Answer : The compound's molecular formula is C₆H₆N₂O₅S , with an average mass of 218.183 Da and a monoisotopic mass of 217.999742 Da . Key structural features include:
  • A nitro (-NO₂) group at position 3.
  • A hydroxyl (-OH) group at position 4.
  • A methyl-substituted sulfonamide (-SO₂NHCH₃) group.
    Spectroscopic Techniques :
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) in crystalline forms .
  • Mass spectrometry (MS) : Confirms molecular weight using high-resolution MS (e.g., NIST Standard Reference Database) .
  • NMR/IR : Assign functional groups (e.g., nitro stretching at ~1520 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR) .
Structural Data Value Source
Molecular FormulaC₆H₆N₂O₅S
SMILESC1=CC(=C(C=C1S(=O)(=O)N)N+[O-])O
InChIKeySXSOYEBKXCZKDH-UHFFFAOYSA-N

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar sulfonamides suggest:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., sand) and dispose as hazardous waste .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

Sulfonation : Introduce the sulfonamide group via reaction of benzenesulfonyl chloride with methylamine .

Nitration : Use HNO₃/H₂SO₄ at 0–5°C to add the nitro group .

Hydroxylation : Hydrolyze a protected precursor (e.g., methoxy group) under acidic conditions .
Critical Conditions :

  • Maintain low temperatures (<10°C) during nitration to avoid byproducts.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and collision cross-section of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) optimize geometry and predict collision cross-sections using software like Gaussian or ORCA . Reaction path searches (e.g., intrinsic reaction coordinate analysis) identify transition states and intermediates . For collision cross-sections, ion mobility spectrometry (IMS) data can be validated against computational predictions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between NMR, IR, and MS data often arise from impurities or tautomerism. Strategies include:
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via GIAO-DFT) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures .
  • Isotopic Labeling : Track protonation sites (e.g., deuterated solvents in NMR) .

Q. How can factorial design optimize synthesis parameters for enhanced yield and purity?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, reactant molar ratio, catalyst concentration) at two levels (high/low). For example:
  • Variables : Temperature (25°C vs. 50°C), molar ratio (1:1 vs. 1:1.5), catalyst (0.5% vs. 1.0%).
  • Response Metrics : Yield (%) and purity (HPLC area %).
    Statistical tools (e.g., ANOVA) identify significant interactions. For instance, higher temperatures may improve yield but reduce purity due to side reactions .

Q. What challenges arise in analyzing hydrogen bonding in this compound crystals?

  • Methodological Answer : Challenges include distinguishing O–H⋯O from N–H⋯O interactions due to overlapping electron densities. Solutions:
  • High-Resolution XRD : Resolve bond lengths and angles (e.g., O⋯O distances <2.8 Å confirm hydrogen bonds) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % O⋯H contacts) .

Q. How do nitro and sulfonamide groups influence coordination with transition metals?

  • Methodological Answer : The nitro group acts as a weak field ligand, while the sulfonamide’s sulfonyl oxygen and deprotonated nitrogen serve as chelation sites. For example:
  • Copper Complexes : UV-Vis spectra show d-d transitions at ~600 nm; EPR confirms square-planar geometry .
  • Stability Constants : Determined via potentiometric titration (log K values > 4 for Cu²⁺ and Fe³⁺) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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